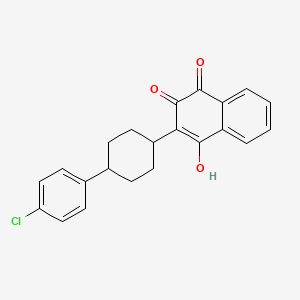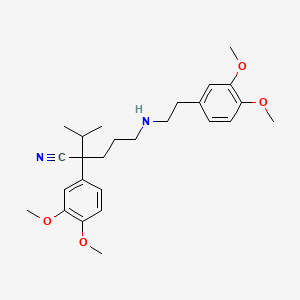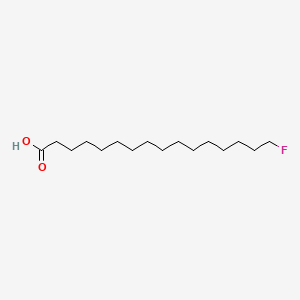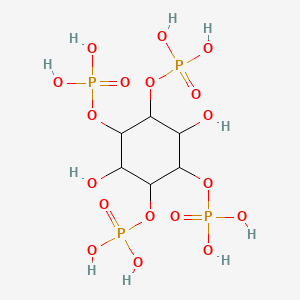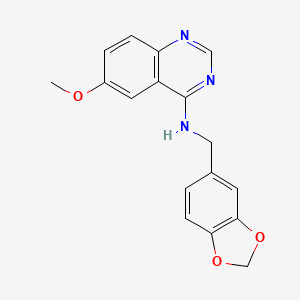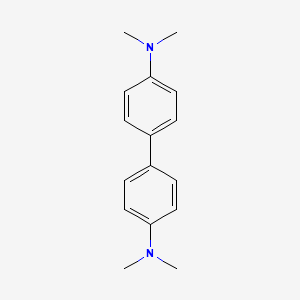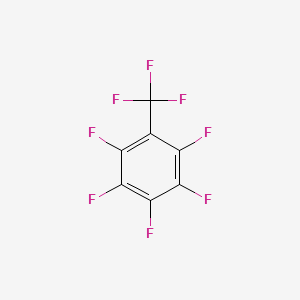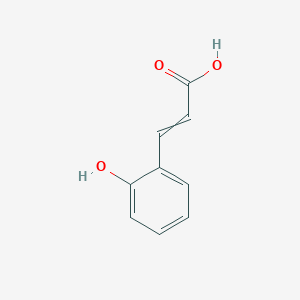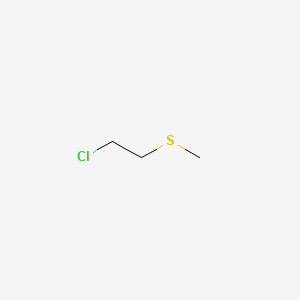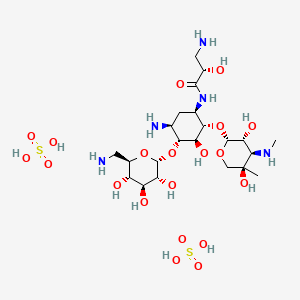
Isepamicin disulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isepamicin disulfate is an aminoglycoside antibiotic, known for its broad-spectrum antibacterial activity. It was patented in 1973 and approved for medical use in 1988 . This compound is particularly effective against strains producing type I 6’-acetyltransferase, which makes it a valuable asset in combating resistant bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isepamicin disulfate typically begins with gentamicin B as the starting material. The process involves several steps:
De-protection and Acidification: The intermediate undergoes de-protection and acidification using vitriol to obtain a crude product.
Re-crystallization: The crude product is re-crystallized with anhydrous alcohol to yield this compound.
Industrial Production Methods
For industrial production, the process is optimized to ensure high purity and yield. The method involves using gentamicin B as the starting material, followed by protection, coupling, de-protection, and re-crystallization steps. This method is cost-effective and suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Isepamicin disulfate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
Isepamicin disulfate has a wide range of scientific research applications:
Mechanism of Action
Isepamicin disulfate exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding interferes with the translation process, leading to the production of faulty proteins and ultimately causing bacterial cell death . The compound targets the 30S subunit of the bacterial ribosome, disrupting the initiation complex and causing misreading of mRNA .
Comparison with Similar Compounds
Isepamicin disulfate belongs to the class of aminoglycoside antibiotics, which includes other compounds such as amikacin, gentamicin, and tobramycin . Compared to these compounds, this compound has better activity against strains producing type I 6’-acetyltransferase . This makes it particularly effective against resistant bacterial strains.
Similar Compounds
- Amikacin
- Gentamicin
- Tobramycin
This compound stands out due to its enhanced activity against resistant strains and its broad-spectrum antibacterial properties .
Properties
CAS No. |
68000-78-2 |
|---|---|
Molecular Formula |
C22H47N5O20S2 |
Molecular Weight |
765.8 g/mol |
IUPAC Name |
(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid |
InChI |
InChI=1S/C22H43N5O12.2H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;2*1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);2*(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;;/m0../s1 |
InChI Key |
KENHPEYNCGCZOF-XZWSBQPUSA-N |
SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Synonyms |
HAPA-B Isépalline Isepacin isepamicin isepamicin disulfate isepamicin monosulfate isepamicin sulfate N-(S-3-amino-2-hydroxypropionyl)gentamicin Sch 21420 Sch-21420 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





